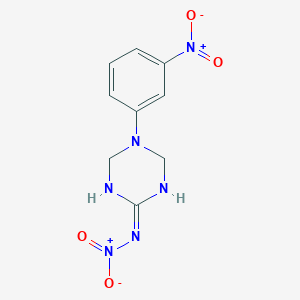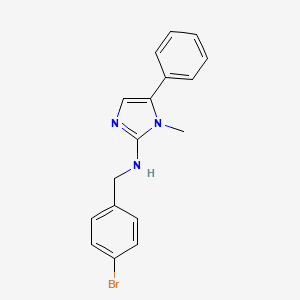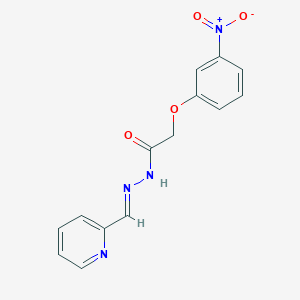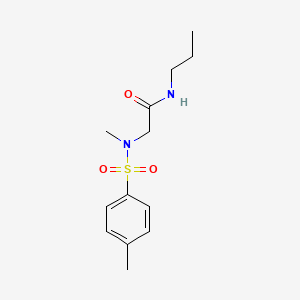![molecular formula C34H22Cl2N6O8 B11562190 N,N'-bis(2-chloro-4-{[(4-nitrophenyl)carbonyl]amino}phenyl)benzene-1,3-dicarboxamide](/img/structure/B11562190.png)
N,N'-bis(2-chloro-4-{[(4-nitrophenyl)carbonyl]amino}phenyl)benzene-1,3-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-bis(2-chloro-4-{[(4-nitrophenyl)carbonyl]amino}phenyl)benzene-1,3-dicarboxamide is a complex organic compound characterized by its aromatic structure and multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2-chloro-4-{[(4-nitrophenyl)carbonyl]amino}phenyl)benzene-1,3-dicarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chloro-4-nitroaniline with benzene-1,3-dicarboxylic acid chloride under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
N,N’-bis(2-chloro-4-{[(4-nitrophenyl)carbonyl]amino}phenyl)benzene-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and nucleophiles like amines for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amine derivatives, while substitution of the chloro groups can result in various substituted aromatic compounds.
科学研究应用
N,N’-bis(2-chloro-4-{[(4-nitrophenyl)carbonyl]amino}phenyl)benzene-1,3-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism of action of N,N’-bis(2-chloro-4-{[(4-nitrophenyl)carbonyl]amino}phenyl)benzene-1,3-dicarboxamide involves its interaction with specific molecular targets. The compound’s aromatic structure and functional groups allow it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
N,N’-bis(2-chloro-4-{[(4-nitrophenyl)carbonyl]amino}phenyl)benzene-1,4-dicarboxamide: Similar structure but with different positional isomers.
N,N’-bis(2-chloro-4-{[(4-nitrophenyl)carbonyl]amino}phenyl)benzene-1,2-dicarboxamide: Another positional isomer with distinct properties.
Uniqueness
N,N’-bis(2-chloro-4-{[(4-nitrophenyl)carbonyl]amino}phenyl)benzene-1,3-dicarboxamide is unique due to its specific arrangement of functional groups and aromatic rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific fields.
属性
分子式 |
C34H22Cl2N6O8 |
|---|---|
分子量 |
713.5 g/mol |
IUPAC 名称 |
1-N,3-N-bis[2-chloro-4-[(4-nitrobenzoyl)amino]phenyl]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C34H22Cl2N6O8/c35-27-17-23(37-31(43)19-4-10-25(11-5-19)41(47)48)8-14-29(27)39-33(45)21-2-1-3-22(16-21)34(46)40-30-15-9-24(18-28(30)36)38-32(44)20-6-12-26(13-7-20)42(49)50/h1-18H,(H,37,43)(H,38,44)(H,39,45)(H,40,46) |
InChI 键 |
JOVRWLOTZMZMGC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl)C(=O)NC4=C(C=C(C=C4)NC(=O)C5=CC=C(C=C5)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Amino-7-methyl-5-oxo-4-thiophen-3-yl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B11562125.png)
![N'-[(1E)-(3-bromophenyl)methylene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11562126.png)
![N-[(1Z)-1-(4-methoxyphenyl)-3-oxo-3-{(2Z)-2-[(3E)-4-phenylbut-3-en-2-ylidene]hydrazinyl}prop-1-en-2-yl]benzamide](/img/structure/B11562139.png)
![N-(3-chlorophenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11562140.png)
![2-[(4-methylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11562143.png)
![5-acetyl-2-amino-4-[3-(benzyloxy)phenyl]-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B11562156.png)


![5-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B11562164.png)
![N'-[(E)-[2-(Morpholin-4-YL)-5-nitrophenyl]methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11562170.png)



